molecular formula C14H9BrINO2S B1406259 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 1774896-49-9

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1406259
CAS RN: 1774896-49-9
M. Wt: 462.1 g/mol
InChI Key: SQECTGRWPCFLOY-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of indole, a naturally occurring compound found in many plants and animals. In

Scientific Research Applications

Regioselective C(sp2)-H Dual Functionalization

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole has been utilized in the regioselective C(sp2)-H dual functionalization of indoles. This functionalization, involving bromo-amination via the 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, is a novel approach using imide-combined hypervalent iodines(III) and is conducted under metal-free conditions. The process successfully yields 2-bis(sulfonyl)amino-3-bromo-indoles, demonstrating the compound's utility in complex organic syntheses (Moriyama, Ishida, & Togo, 2015).

Synthesis of Masked 2,3-Diaminoindole

The compound also plays a crucial role in the synthesis of masked 2,3-diaminoindoles, a process that involves the treatment of derivatives with trifluoroacetic acid to generate unstable intermediates. These intermediates can then be trapped with α-dicarbonyl compounds, leading to the formation of compounds like 5H-pyrazino[2,3-b]indoles. This showcases its role in the creation of complex heterocyclic structures which are fundamental in medicinal chemistry and material science (Mannes, Onyango, & Gribble, 2016).

Preparation of Fused Heterocycles

Moreover, 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is involved in the synthesis of fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indole. This compound, an indole-2,3-quinodimethane synthetic analogue, is synthesized from indole in a multi-step process that demonstrates the compound's flexibility and utility in the construction of complex organic molecules (Gribble, Jiang, & Liu, 2002).

Direct Lithiation to Form 2-Acyl-1-(phenylsulfonyl)indoles

The direct lithiation route to form 2-acyl-1-(phenylsulfonyl)indoles is another significant application. This method involves treating 1-(phenylsulfonyl)indoles with s-butyllithium followed by the inverse quenching of the C-2 lithioindoles with carboxylic acid anhydrides, showcasing the compound's role in enabling efficient and versatile synthetic pathways (Jiang & Gribble, 2002).

properties

IUPAC Name

1-(benzenesulfonyl)-7-bromo-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-12-8-4-7-11-13(16)9-17(14(11)12)20(18,19)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQECTGRWPCFLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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